molecular formula C3H10ClNO2S B047150 2-Aminoethylmethylsulfone hydrochloride CAS No. 104458-24-4

2-Aminoethylmethylsulfone hydrochloride

Cat. No.: B047150
CAS No.: 104458-24-4
M. Wt: 159.64 g/mol
InChI Key: AMYYUKGKCJKCBI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethylmethylsulfone hydrochloride typically involves the reaction of 2-(methylthio)ethylamine with hydrogen chloride and hydrogen peroxide in water. The reaction is carried out at a pH of 3-4 and a temperature of 25-30°C . The steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity levels suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethylmethylsulfone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Aminoethylmethylsulfone hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and bacterial infections. Its sulfone group enhances the efficacy and specificity of drugs, making it valuable in developing new therapeutic agents .

Examples of Usage:

  • Lapatinib : This compound serves as an intermediate in the synthesis of lapatinib, a drug used to treat HER2-positive breast cancer. Lapatinib's mechanism involves inhibiting tyrosine kinases, which are crucial in cancer cell proliferation .
  • PI3Kδ Inhibitors : It is also used in synthesizing selective PI3Kδ inhibitors, which have implications in oncology and immunology .

Biochemical Research

Enzyme Interaction Studies:
In biochemical assays, this compound is employed to study enzyme interactions and metabolic pathways. Its amino group can form hydrogen bonds with proteins, potentially influencing enzyme activity and protein structure .

Research Insights:

  • Investigations into its effects on various enzymes have revealed that it can modulate enzyme function, providing insights into cellular mechanisms and disease processes.
  • Ongoing research aims to elucidate the compound's interactions at the molecular level, particularly concerning its impact on biological macromolecules like proteins and nucleic acids.

Agricultural Chemistry

Agrochemical Formulation:
The compound is incorporated into agrochemical formulations to enhance the effectiveness of pesticides and herbicides. Its stability and reactivity contribute to improved agricultural practices by promoting sustainable farming solutions .

Applications in Growth Regulation:
Research indicates that it may also be involved in developing growth regulators that can optimize crop yields while minimizing environmental impact .

Material Science

Development of Advanced Materials:
In material science, this compound is used to create novel materials with enhanced properties such as improved thermal stability and chemical resistance. These materials find applications across various industries, including electronics and construction .

Cosmetic Formulations

Skin Conditioning Agent:
The compound is utilized in cosmetic formulations for its moisturizing and skin-conditioning properties. It enhances product performance by improving skin hydration and overall texture .

Summary Table of Applications

Application AreaSpecific UsesUnique Features
PharmaceuticalIntermediate for neurological drugs; lapatinibEnhances drug efficacy and specificity
Biochemical ResearchEnzyme interaction studiesModulates enzyme function through hydrogen bonding
Agricultural ChemistryPesticide formulation; growth regulatorsPromotes sustainable farming practices
Material ScienceDevelopment of advanced materialsImproved thermal stability and chemical resistance
Cosmetic FormulationsSkin-conditioning agentEnhances hydration and texture

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 104458-24-4
  • Molecular Formula: C₃H₁₀ClNO₂S
  • IUPAC Name : 2-(Methylsulfonyl)ethanamine hydrochloride
  • Synonyms: 2-Aminoethyl methylsulfone hydrochloride, 2-(Methylsulfonyl)ethylamine hydrochloride .

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key References
2-Aminoethylmethylsulfone HCl C₃H₁₀ClNO₂S Sulfone (-SO₂-), amine (-NH₂) 167.64
4-(2-Aminoethyl)benzenesulfonyl fluoride HCl (AEBSF) C₈H₁₀FNO₂S·HCl Sulfonyl fluoride (-SO₂F), benzene ring 239.70
Taurylamide HCl C₂H₉ClN₂O₂S Sulfonamide (-SO₂NH₂), amine 184.68
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid HCl C₅H₁₂ClNO₂S Thioether (-S-), carboxylic acid (-COOH) 185.67
2-Aminoethanethiol HCl (Cysteamine HCl) C₂H₈ClNS Thiol (-SH), amine 113.61
2.2. Reactivity and Stability
  • 2-Aminoethylmethylsulfone HCl: The sulfone group (-SO₂-) imparts chemical stability, reducing susceptibility to oxidation compared to thiols or sulfonic acids. This makes it suitable for prolonged storage and use in drug formulations .
  • AEBSF :
    • The sulfonyl fluoride (-SO₂F) group is highly reactive, acting as a potent serine protease inhibitor by irreversibly modifying active sites. Releases toxic HF upon hydrolysis .
  • Taurylamide HCl :
    • The sulfonamide (-SO₂NH₂) group offers moderate reactivity, often used in peptide synthesis or as a zwitterionic buffer component .
  • 2-Aminoethanethiol HCl: The thiol (-SH) group is highly reactive, prone to oxidation and disulfide bond formation. Used therapeutically to reduce cystine accumulation in cystinosis .

Key Differentiators

Functional Group Influence :

  • Sulfone (target compound) vs. sulfonyl fluoride (AEBSF): The latter’s reactivity makes it unsuitable for drug formulations but ideal for biochemical inhibition.
  • Thiol (cysteamine) vs. sulfone: Thiols’ redox activity limits their stability but enables therapeutic redox modulation.

Pharmacological Relevance: 2-Aminoethylmethylsulfone HCl’s stability and neutral charge enhance its utility in drug synthesis, whereas AEBSF’s protease inhibition is niche and hazardous.

Biological Activity

2-Aminoethylmethylsulfone hydrochloride, also known as 2-(Ethanesulfinyl)ethan-1-amine hydrochloride, is a sulfonamide compound with significant potential in medicinal chemistry. Its molecular formula is C₃H₁₀ClNO₂S, and it has a molecular weight of approximately 159.63 g/mol. This compound is characterized by its sulfone and amino functional groups, which confer various biological activities that are being explored in research.

  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water, dimethyl sulfoxide, and methanol
  • Molecular Structure : Contains a sulfone group (−SO₂−) and an amino group (−NH₂), which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, potentially affecting enzyme activity and protein structure.

Antimicrobial Potential

Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial properties. It has been suggested that this compound could serve as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections, although specific antimicrobial activity data for this compound is limited.

Cancer Research Applications

Recent findings highlight the role of this compound as a precursor in the development of phosphoinositide 3-kinase delta inhibitors, which are relevant in cancer therapy. These inhibitors have shown promise in targeting specific cancer pathways, particularly in breast cancer treatment.

Case Studies and Research Findings

StudyObjectiveFindings
Study on Phosphoinositide Inhibitors To evaluate the efficacy of PI3Kδ inhibitors synthesized from this compoundDemonstrated potential in inhibiting cancer cell proliferation, particularly in breast cancer models
Antimicrobial Screening To assess the antimicrobial activity of related compoundsSome structural analogs showed broad-spectrum antimicrobial activity against various strains

Synthesis

The synthesis of this compound typically involves the reaction between methylsulfonyl chloride and ethylenediamine or related amines under controlled conditions. This method ensures high purity and yield of the desired compound, making it suitable for further biological evaluations.

Future Directions

Further investigations are needed to comprehensively elucidate the interactions of this compound with biological systems. Specific areas for future research include:

  • Detailed studies on enzyme inhibition mechanisms.
  • Exploration of its potential as an antimicrobial agent.
  • Clinical trials to evaluate its efficacy and safety in human subjects.

Properties

IUPAC Name

2-methylsulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S.ClH/c1-7(5,6)3-2-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYYUKGKCJKCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590049
Record name 2-(Methanesulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104458-24-4
Record name Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104458-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methanesulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methanesulfonyl)ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(Methylsulfonyl)ethylaminhydrochlorid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Aminoethylmethylsulfone hydrochloride
2-Aminoethylmethylsulfone hydrochloride
2-Aminoethylmethylsulfone hydrochloride
2-Aminoethylmethylsulfone hydrochloride
2-Aminoethylmethylsulfone hydrochloride
2-Aminoethylmethylsulfone hydrochloride

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